Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester
Overview
Description
Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester is a chemical compound with the molecular formula C10H13NO2S. It is known for its unique structure, which includes a carbamate group, a mercaptoethyl group, and a phenylmethyl ester group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester typically involves the reaction of 2-mercaptoethanol with phenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylmethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Mechanism of Action
The mechanism of action of carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis to release the active carbamate, which can then interact with enzymes or receptors. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester can be compared with other similar compounds such as:
- Carbamic acid, (2-mercaptoethyl)-, methyl ester
- Carbamic acid, (2-mercaptoethyl)-, ethyl ester
- Carbamic acid, (2-mercaptoethyl)-, propyl ester
Uniqueness: The presence of the phenylmethyl ester group in this compound imparts unique chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific research applications where these properties are advantageous .
Properties
IUPAC Name |
benzyl N-(2-sulfanylethyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(11-6-7-14)13-8-9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRVZMHHSQWLGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCS | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510153 | |
Record name | Benzyl (2-sulfanylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68642-94-4 | |
Record name | Benzyl (2-sulfanylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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